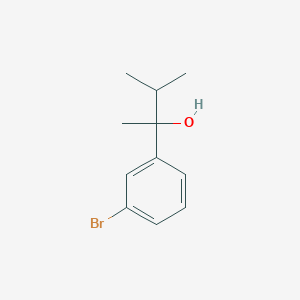
3-Bromo-alpha-methyl-alpha-(1-methylethyl)benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-alpha-methyl-alpha-(1-methylethyl)benzenemethanol is an organic compound with the molecular formula C10H13BrO It is a brominated derivative of benzenemethanol, characterized by the presence of a bromine atom, a methyl group, and an isopropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-alpha-methyl-alpha-(1-methylethyl)benzenemethanol typically involves the bromination of alpha-methyl-alpha-(1-methylethyl)benzenemethanol. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-alpha-methyl-alpha-(1-methylethyl)benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a carbonyl group (C=O), resulting in the formation of a ketone or aldehyde derivative.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amino (-NH2) or hydroxyl (-OH) groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of amino or hydroxyl-substituted derivatives.
Scientific Research Applications
3-Bromo-alpha-methyl-alpha-(1-methylethyl)benzenemethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-alpha-methyl-alpha-(1-methylethyl)benzenemethanol involves its interaction with molecular targets and pathways within biological systems. The bromine atom and hydroxyl group play key roles in its reactivity and binding affinity to target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, and modulation of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Alpha-methyl-alpha-(1-methylethyl)benzenemethanol: Lacks the bromine atom, resulting in different reactivity and properties.
3-Chloro-alpha-methyl-alpha-(1-methylethyl)benzenemethanol: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
3-Iodo-alpha-methyl-alpha-(1-methylethyl)benzenemethanol:
Uniqueness
3-Bromo-alpha-methyl-alpha-(1-methylethyl)benzenemethanol is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its chloro and iodo counterparts. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution and addition reactions.
Properties
CAS No. |
28114-99-0 |
|---|---|
Molecular Formula |
C11H15BrO |
Molecular Weight |
243.14 g/mol |
IUPAC Name |
2-(3-bromophenyl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C11H15BrO/c1-8(2)11(3,13)9-5-4-6-10(12)7-9/h4-8,13H,1-3H3 |
InChI Key |
PURFICPGFAHPPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C1=CC(=CC=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















